An In-depth Technical Guide to UP202-56: An Adenosine A1 Receptor Agonist
An In-depth Technical Guide to UP202-56: An Adenosine A1 Receptor Agonist
This technical guide provides a comprehensive overview of UP202-56, an adenosine (B11128) analogue identified as a selective adenosine A1 receptor agonist. The information is targeted towards researchers, scientists, and professionals involved in drug development and discovery, with a focus on its pharmacological activity in inflammatory pain models.
Chemical and Physical Properties
UP202-56 is a synthetic adenosine analogue. While some commercial vendors present conflicting descriptions, the scientific literature identifies it by the CAS Number 163838-04-8.[1][][3][] Key molecular information is summarized below.
| Property | Value | Source |
| CAS Number | 163838-04-8 | [1][][3] |
| Molecular Formula | C₃₃H₃₇N₇O₄ / C₃₄H₃₈N₆O₄ | [1][3] |
| Molecular Weight | 595.69 g/mol / 594.7 g/mol | [1][3] |
| Class | Adenosine Analogue, Adenosinergic Agonist | [3][][5] |
| Storage | 2-8°C | [1] |
Note: Discrepancies in molecular formula and weight exist across different suppliers.
Mechanism of Action and Signaling Pathway
UP202-56 functions as a selective agonist for the adenosine A1 receptor.[3][] Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation can lead to the modulation of potassium and calcium ion channels. This mechanism is central to the diverse physiological effects of A1 receptor agonists, including their potential roles in analgesia, sedation, and cardiac regulation.[]
Pharmacological Effects in an Inflammatory Pain Model
A key study investigated the effects of orally administered UP202-56 on a carrageenan-induced model of inflammatory pain. The results demonstrate a dose-dependent reduction in both central and peripheral markers of inflammation and pain.[3]
Oral administration of UP202-56 was shown to significantly reduce the expression of c-Fos protein in the spinal cord, a marker of neuronal activation in response to noxious stimuli.[3]
| Dose (mg/kg) | Reduction in c-Fos-LI Neurons (%) |
| 10 | Data not specified |
| 30 | Data not specified |
| 50 | 72 ± 4% |
| c-Fos-LI: c-Fos-like immunoreactivity. Data from Honoré P, et al. (1998).[3] |
The study also assessed the impact of UP202-56 on carrageenan-induced edema in the paw and ankle.[3]
| Dose (mg/kg) | Reduction in Paw Edema (%) | Reduction in Ankle Edema (%) |
| 50 | 12 ± 3% | 33 ± 6% |
| Data from Honoré P, et al. (1998).[3] |
Experimental Protocols
The following is a summary of the experimental methodology used to evaluate UP202-56 in the carrageenan-induced inflammatory pain model as described by Honoré P, et al. (1998).[3]
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Animal Model : The study utilized male Sprague-Dawley rats.
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Induction of Inflammation : A subcutaneous injection of carrageenan was administered into the plantar surface of the right hind paw to induce an inflammatory response.
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Drug Administration : UP202-56 was administered orally at doses of 10, 30, or 50 mg/kg.
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Assessment of Peripheral Edema : The volume of the paw and ankle was measured at specific time points post-carrageenan injection to quantify the extent of edema.
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Immunohistochemistry for c-Fos :
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Two hours after carrageenan injection, animals were deeply anesthetized and perfused transcardially with a fixative solution.
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The lumbar spinal cord was removed, post-fixed, and cryoprotected.
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Transverse sections of the spinal cord were cut on a cryostat.
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Standard immunohistochemical staining protocols were used to detect c-Fos protein expression.
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The number of c-Fos-like immunoreactive neurons was quantified in specific laminae of the dorsal horn.
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Data Analysis : The dose-dependent effects of UP202-56 on c-Fos expression and edema were statistically analyzed. A correlation was established between the dose of UP202-56 and the reduction in c-Fos-LI neurons (r=0.931, P<0.0001).[3]
Summary and Future Directions
UP202-56 is an adenosine A1 receptor agonist with demonstrated efficacy in a preclinical model of inflammatory pain. Its ability to dose-dependently reduce both central sensitization (as indicated by c-Fos expression) and peripheral edema suggests its potential as an analgesic agent.[3] Further research would be required to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in other pain models and species. The conflicting reports on its origin (synthetic analogue vs. natural extract) should be resolved through rigorous analytical characterization. For professionals in drug development, UP202-56 represents a lead compound for the exploration of novel A1 receptor agonists for the treatment of inflammatory pain.
